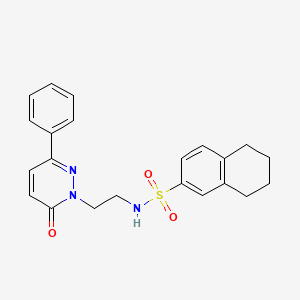

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c26-22-13-12-21(18-7-2-1-3-8-18)24-25(22)15-14-23-29(27,28)20-11-10-17-6-4-5-9-19(17)16-20/h1-3,7-8,10-13,16,23H,4-6,9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEASKTBWZXKCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,4-Diketones with Hydrazines

Pyridazinones are typically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For 3-phenyl-substituted derivatives, phenylacetylene or cinnamic acid derivatives may serve as starting materials.

Example Protocol

- Reactant Preparation : 3-Phenyl-1,4-diketone is synthesized via oxidation of 3-phenyl-1,4-diol or Stetter reaction of cinnamaldehyde with acetylacetone.

- Cyclization : Treatment with hydrazine hydrate in ethanol under reflux yields 3-phenylpyridazin-6(1H)-one.

Optimization Insights

- Solvent : Ethanol or acetic acid improves cyclization efficiency.

- Catalyst : Lewis acids (e.g., ZnCl₂) accelerate reaction kinetics.

Functionalization of the Pyridazinone Core

Alkylation at the N1 Position

Introducing the ethylamine side chain requires alkylation of the pyridazinone’s N1 position.

Method A: Direct Alkylation

- Reagents : 2-Bromoethylamine hydrobromide, K₂CO₃, DMF.

- Conditions : 60–80°C, 12–24 hours.

- Yield : ~40–50% (estimated from analogous reactions).

Method B: Mitsunobu Reaction

- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine, 2-hydroxyethylamine.

- Advantages : Higher regioselectivity, milder conditions.

- Challenges : Cost and purification complexity.

Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide

Sulfonation of Tetralin

Tetralin (5,6,7,8-tetrahydronaphthalene) undergoes electrophilic sulfonation at the 2-position.

Stepwise Protocol

- Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C.

- Chlorination : Treatment with PCl₅ converts sulfonic acid to sulfonyl chloride.

- Amination : Reaction with ammonium hydroxide yields the sulfonamide.

Critical Parameters

- Temperature Control : Exothermic sulfonation requires ice-bath cooling.

- Purity : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the sulfonamide.

Coupling of Pyridazinone and Sulfonamide Moieties

Nucleophilic Substitution

The ethylamine side chain reacts with tetrahydronaphthalene-2-sulfonyl chloride.

Reaction Setup

- Solvent : Dichloromethane (DCM) or THF.

- Base : Triethylamine (TEA) or N-methylmorpholine (NMM) to scavenge HCl.

- Conditions : 0–25°C, 2–6 hours.

Yield Optimization

- Stoichiometry : 1.2 equivalents of sulfonyl chloride ensures complete reaction.

- Workup : Aqueous extraction (NaHCO₃) removes excess acid.

Analytical Validation and Purification

Chromatographic Techniques

Crystallization

Recrystallization from methanol/water mixtures enhances purity, yielding white crystalline solids.

Alternative Synthetic Routes

One-Pot Tandem Reactions

Combining cyclization and alkylation steps reduces intermediate isolation.

Example

Solid-Phase Synthesis

Immobilizing the pyridazinone core on Wang resin enables stepwise coupling, though scalability is limited.

Industrial-Scale Considerations

Cost-Effective Reagents

Green Chemistry Metrics

- E-Factor : ~15–20 (kg waste/kg product), driven by chromatographic steps.

- Alternatives : Microwave-assisted reactions reduce time and energy.

Challenges and Mitigation Strategies

Regioselectivity in Pyridazinone Formation

Sulfonamide Hydrolysis

- Issue : Acidic conditions may cleave the sulfonamide bond.

- Mitigation : Neutral pH during workup and low-temperature storage.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe or inhibitor in biochemical assays.

Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride

Uniqueness

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , indicating the presence of a pyridazine ring fused with a phenyl group and a sulfonamide moiety. The unique structural features contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.

- Receptor Modulation : It can modulate signaling pathways by interacting with receptors involved in cellular communication.

- Antibacterial Activity : Research indicates that derivatives of pyridazinones exhibit significant activity against both Gram-positive and Gram-negative bacteria. Structural modifications can enhance or diminish this activity, making it crucial for optimizing efficacy.

Antimicrobial Properties

Studies have shown that this compound has notable antibacterial properties. Its derivatives have been evaluated for their effectiveness against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

The presence of specific substituents on the aromatic rings can significantly influence the antibacterial activity.

Cytotoxicity Studies

In addition to its antibacterial properties, the compound has been evaluated for cytotoxic effects against cancer cell lines. Preliminary studies indicate that it may exhibit selective cytotoxicity towards certain cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| MDA-MB-468 (Triple-Negative Breast Cancer) | 10 |

These findings suggest potential applications in cancer therapy, particularly in targeting resistant cell lines .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

- Synthesis and Evaluation : A study synthesized various derivatives of the compound and evaluated their biological activities. The results demonstrated that specific modifications led to enhanced antibacterial and anticancer activities compared to the parent compound.

- Mechanistic Insights : Further investigations revealed that the compound could inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway. This suggests a dual role in both antimicrobial and anticancer therapies .

Q & A

Q. What are the critical parameters to optimize during the multi-step synthesis of this sulfonamide derivative, and how can researchers systematically approach this optimization?

- Methodological Answer : Synthesis optimization requires careful control of:

- Temperature : Maintain 60–80°C to prevent decomposition of thermally labile intermediates .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency .

- Catalyst use : Pd/C or other transition-metal catalysts improve coupling reactions in pyridazine ring formation .

- Reaction time : Monitor via thin-layer chromatography (TLC) to terminate reactions at optimal conversion .

Statistical experimental design (DoE) methods, such as factorial designs, can systematically vary these parameters to identify ideal conditions .

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Range | Analytical Monitoring | Reference |

|---|---|---|---|

| Temperature | 60–80°C | TLC, HPLC | |

| Solvent | DMF/THF | NMR | |

| Catalyst | Pd/C (5–10 mol%) | MS |

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton/carbon environments, such as sulfonamide (-SO2NH-) and pyridazine ring signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 366.47 g/mol for related analogs) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection .

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods predict the biological targets and binding modes of this sulfonamide-pyridazine hybrid?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., bacterial dihydropteroate synthase or kinases) .

- Quantum Chemical Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the molecule .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., 100-ns simulations in GROMACS) .

- Structure-Activity Relationship (SAR) Modeling : Correlate substituent effects (e.g., phenyl vs. thiophene groups) with activity data .

Q. What strategies resolve contradictions in reported biological activities, such as divergent IC50 values across studies?

- Methodological Answer :

- Meta-Analysis : Control for variables like assay pH, cell line viability, and compound purity (e.g., HPLC-validated batches) .

- Orthogonal Assays : Validate enzyme inhibition data with cellular viability assays (e.g., MTT tests) .

- Proteomic Profiling : Identify off-target interactions via affinity chromatography-mass spectrometry .

- Batch-to-Batch Consistency : Replicate synthesis protocols rigorously to minimize variability in by-product formation .

Q. How can researchers design experiments to elucidate the metabolic stability and degradation pathways of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Isotopic Labeling : Use 14C-labeled analogs to trace degradation products in pharmacokinetic studies .

- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acidic/alkaline) to identify stability liabilities .

- CYP450 Inhibition Assays : Screen for interactions with cytochrome P450 enzymes using fluorogenic substrates .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity results?

- Methodological Answer :

- Re-evaluate Force Fields : Adjust parameters in docking simulations to better reflect physiological conditions (e.g., solvation effects) .

- Experimental Validation : Synthesize and test analogs with modified substituents (e.g., replacing phenyl with fluorophenyl) .

- Crystallographic Validation : Co-crystallize the compound with its target to compare predicted vs. actual binding modes .

Experimental Design for Mechanism Elucidation

Q. What methodologies are recommended for studying the reaction mechanisms of sulfonamide derivatives in biological systems?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in enzyme inhibition .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to targets (e.g., KD values) .

- Fluorescence Quenching Assays : Monitor conformational changes in proteins upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.